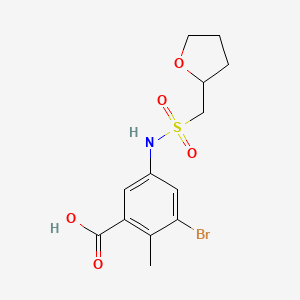
3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid is an organic compound that features a bromine atom, a methyl group, and a sulfonylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid typically involves multiple steps One common approach starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 3-position
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonylamino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfonylamino groups.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its functional groups. The bromine atom and sulfonylamino group can participate in various interactions, including hydrogen bonding and halogen bonding, to modulate the activity of the target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbenzoic acid: Lacks the oxolan-2-ylmethylsulfonylamino group.
2-Methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid: Lacks the bromine atom.
3-Bromo-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid: Lacks the methyl group.
Uniqueness
The presence of both the bromine atom and the oxolan-2-ylmethylsulfonylamino group in 3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid makes it unique. This combination of functional groups can provide distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO5S/c1-8-11(13(16)17)5-9(6-12(8)14)15-21(18,19)7-10-3-2-4-20-10/h5-6,10,15H,2-4,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLACAYCPVIOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NS(=O)(=O)CC2CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-tert-butylpyrimidin-5-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7053875.png)
![4-[3-(Furan-3-yl)benzoyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one](/img/structure/B7053885.png)
![N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7053890.png)
![2-[(2-Cyclohexyl-2-hydroxyethyl)amino]-6-fluorobenzonitrile](/img/structure/B7053903.png)
![N-(3-fluorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B7053907.png)
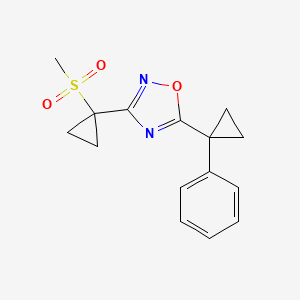
![N-[(4-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine](/img/structure/B7053921.png)
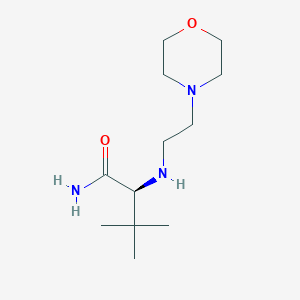
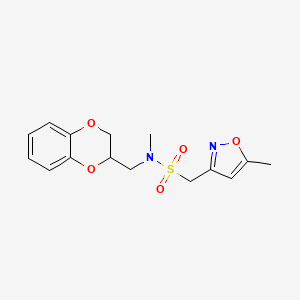
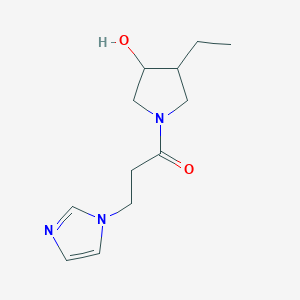

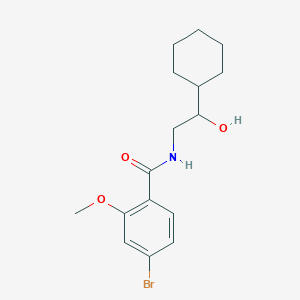
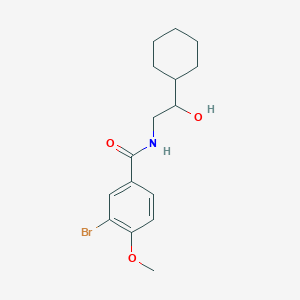
![N-[4-(3-ethyl-4-hydroxypyrrolidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide](/img/structure/B7053967.png)
